molecular formula C18H24N4O2S B2897842 N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 2034207-06-0

N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

カタログ番号: B2897842
CAS番号: 2034207-06-0
分子量: 360.48
InChIキー: QRLWEMLUOASBKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a pyrrolidine ring and an acetamide group, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including coupling reactions under controlled conditions to ensure high yield and purity. The detailed synthetic routes often utilize catalysts and specific solvents tailored for optimal outcomes .

1. Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that related benzimidazole compounds show high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
3aaStaphylococcus aureus< 1
3aqCandida albicans3.9
3adMycobacterium smegmatis7.8

The antimicrobial mechanisms are thought to involve interference with bacterial cell wall synthesis and disruption of biofilm formation, which is critical for pathogenicity .

2. Anticancer Activity

The compound has also been evaluated for its anticancer effects. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been noted for their ability to induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound XMCF-715
Compound YHeLa20

The exact pathways involved often include the modulation of signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors relevant to microbial resistance and cancer cell survival. The binding affinity of these compounds to their targets can be influenced by structural modifications, which can enhance or reduce their biological efficacy .

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives in clinical settings:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzimidazole derivatives against MRSA strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting potential as novel therapeutic agents .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of benzimidazole-containing compounds. The study reported that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, supporting further development in this area .

特性

IUPAC Name

N-[1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(23)20-16(8-10-25-2)18(24)21-9-7-14(11-21)22-12-19-15-5-3-4-6-17(15)22/h3-6,12,14,16H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLWEMLUOASBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。